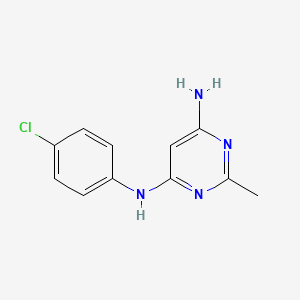

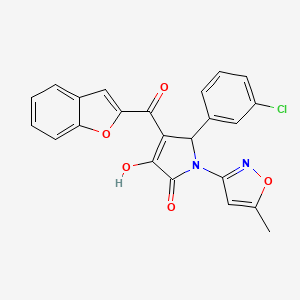

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine, also known as 4C3MPD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine: derivatives have been studied for their antimicrobial properties. These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for treating infectious diseases. The mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways .

Anticancer Properties

Research has indicated that certain derivatives of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine exhibit anticancer activities. They can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. By inhibiting DHFR, these compounds can prevent the proliferation of cancer cells .

Antiviral Agents

Some sulfonamide derivatives, related to N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine , have shown antiviral activities. They can interfere with the replication process of viruses, such as the tobacco mosaic virus, offering a pathway to develop new antiviral drugs .

Agricultural Applications

The antifungal and herbicidal properties of these compounds have been explored for agricultural use. They can protect crops from fungal infections and manage weed growth, contributing to higher crop yields and reduced crop losses .

Enzyme Inhibition

Beyond DHFR, these compounds can inhibit other enzymes like carbonic anhydrase and matrix metalloproteinases. This broad spectrum of enzyme inhibition makes them versatile tools in drug development for various diseases .

Analytical Reagents

Due to the Lewis acid properties of acetamide-linked sulfonamides, these compounds can serve as analytical reagents. They are useful in the preparation of coordination complexes and can be used in various chemical analyses .

properties

IUPAC Name |

4-N-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDGSFSSNMJTFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

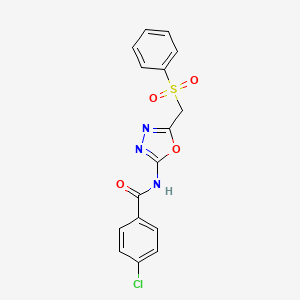

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)

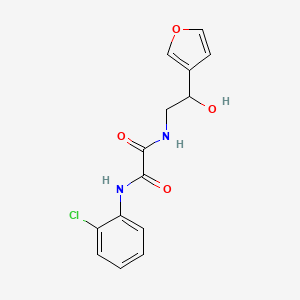

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

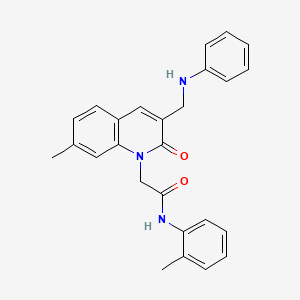

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)

![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2360951.png)

![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)